molecular formula C15H15FN2O2 B3072315 N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide CAS No. 1016714-04-7

N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide

Cat. No. B3072315
CAS RN: 1016714-04-7
M. Wt: 274.29 g/mol
InChI Key: KZTLBAXHPVUNAK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide, also known as NAFEB, is an aminofluorophenyl-substituted benzamide that has been studied extensively for its potential applications in the scientific research field. NAFEB has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide has been studied extensively for its potential applications in the scientific research field. It has been used as a research tool to study the effects of various compounds on biological systems, as well as to investigate the mechanism of action of various drugs. In addition, this compound has been used to study the effects of environmental toxins on human health, as well as to study the effects of various drugs on the immune system.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, improve memory and learning, and protect against oxidative stress. In addition, this compound has been found to have anti-cancer effects, as well as anti-depressant and anti-anxiety effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide in laboratory experiments is its low cost and availability. This compound is relatively inexpensive and can be easily obtained from a variety of sources. However, one of the major limitations of using this compound is its short half-life, which can make it difficult to study the long-term effects of the compound. In addition, this compound can be toxic to certain cell types, so it is important to use caution when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for the study of N-(5-Amino-2-fluorophenyl)-4-ethoxybenzamide. One potential direction is to study the effects of this compound on various diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be done on the mechanism of action of this compound, as well as on the potential therapeutic uses of the compound. Finally, further research could be done on the effects of this compound on the immune system and its potential use as an immunomodulator.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-9-11(17)5-8-13(14)16/h3-9H,2,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLBAXHPVUNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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